4-[4-(2-furoyl)-1-piperazinyl]aniline

Corrosion inhibition Mild steel Weight loss method

Researchers requiring a defined piperazine scaffold with a nucleophilic amine handle often face supply inconsistencies with N-acylpiperazines that lack this functional group. 4-[4-(2-Furoyl)-1-piperazinyl]aniline solves this by providing a verified free primary aromatic amine, enabling downstream derivatization inaccessible to analogs like 4-4-ABPFM. - Enables rapid SAR diversification via acylation or sulfonylation to generate prazosin-like analogs. - Serves as a quantifiably characterized corrosion inhibitor with documented Langmuir adsorption behavior and a 159 mV mixed-type inhibition potential. - Supplied with confirmed structure and purity, suitable as a reference compound in head-to-head inhibitor blend evaluations.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 262375-98-4
Cat. No. B5862382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-furoyl)-1-piperazinyl]aniline
CAS262375-98-4
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CO3
InChIInChI=1S/C15H17N3O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10,16H2
InChIKeyZTUZXUBGODXJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(2-Furoyl)-1-piperazinyl]aniline: Chemical Identity & Properties


4-[4-(2-Furoyl)-1-piperazinyl]aniline (CAS 262375-98-4) is a disubstituted piperazine derivative in which the N-1 position carries a 2-furoyl group and the N-4 position carries a 4-aminophenyl group . The molecule (C15H17N3O2, MW 271.31 g/mol) is sold as a research-grade bioactive small molecule and has been explicitly employed as a comparative compound in quantitative corrosion inhibition studies . Its defining structural feature—a free primary aromatic amine—distinguishes it from closely related N-acylpiperazines that lack a nucleophilic amine handle, directly impacting both its reactivity and its performance in application-specific assays.

4-[4-(2-Furoyl)-1-piperazinyl]aniline: Analog Substitution Limitations


Within the N-aryl-N'-acylpiperazine class, seemingly minor changes to the N-4 aryl substituent produce large, quantifiable shifts in corrosion inhibition efficiency. In a direct head-to-head study, the analogue 4-(4-aminobenzoyl)piperazin-1-yl](furan-2-yl)methanone (4-4-ABPFM), which replaces the 4-aminophenyl group with a 4-aminobenzoyl group, delivered a 4‑percentage‑point higher maximum inhibition efficiency and a 77 mV larger corrosion‑potential displacement than 4-[4-(2‑furoyl)-1-piperazinyl]aniline . Consequently, interchange of these analogs without experimental verification would introduce uncontrolled variability in corrosion‑protection outcomes. Furthermore, the presence of a free primary amine on the target compound enables downstream derivatization (e.g., amide or sulfonamide formation) that is inaccessible to the benzoyl analog, making it functionally distinct for synthetic procurement decisions .

4-[4-(2-Furoyl)-1-piperazinyl]aniline: Comparative Evidence


Corrosion Inhibition Efficiency

In weight-loss experiments conducted on mild steel coupons immersed in 1 N HCl at 303 K, 4-[4-(2-furoyl)-1-piperazinyl]aniline (designated 4‑4‑APPFM) achieved a maximum inhibition efficiency of 91%, while the direct analogue 4‑(4‑aminobenzoyl)piperazin‑1‑yl](furan‑2‑yl)methanone (4‑4‑ABPFM) reached 95% . The 4‑percentage‑point difference is statistically significant and is attributed to the stronger electron‑withdrawing character of the benzoyl linker in 4‑4‑ABPFM, which enhances adsorption onto the steel surface.

Corrosion inhibition Mild steel Weight loss method

Corrosion Potential Displacement

Potentiodynamic polarization curves revealed that 4‑4‑APPFM shifts the corrosion potential (Ecorr) by 159 mV relative to the uninhibited system, compared with a 236 mV shift for 4‑4‑ABPFM . Both shifts exceed 85 mV, confirming that each compound acts as a mixed‑type inhibitor, but the larger displacement produced by 4‑4‑ABPFM reflects a stronger suppression of the cathodic reaction.

Potentiodynamic polarization Corrosion potential Mixed-type inhibitor

Langmuir Adsorption Isotherm

Both 4‑4‑APPFM and 4‑4‑ABPFM exhibited excellent fit to the Langmuir adsorption isotherm, with slope and correlation coefficient (R²) values approaching unity . The ideal Langmuir fit confirms monolayer adsorption onto the mild steel surface. Although the computed adsorption equilibrium constant (Kads) for 4‑4‑APPFM is lower than that for 4‑4‑ABPFM—consistent with its reduced inhibition efficiency—the near‑unity R² demonstrates that 4‑4‑APPFM provides a predictable, thermodynamically well‑behaved adsorption profile suitable for quantitative corrosion modeling.

Langmuir isotherm Adsorption thermodynamics Corrosion inhibitor

Free Primary Amine for Derivatization

Unlike the 4‑aminobenzoyl analog 4‑4‑ABPFM, 4‑[4‑(2‑furoyl)-1‑piperazinyl]aniline possesses a free primary aromatic amine (–NH₂) that remains unsubstituted and is available for further synthetic transformations . This functional group enables diazotization, acylation, sulfonylation, and reductive amination pathways that are inaccessible to the benzoyl analog . In the context of medicinal chemistry, the aniline nitrogen can serve as a point of diversification for generating compound libraries or for introducing pharmacokinetic-modulating groups, whereas the benzoyl analog would require additional deprotection/reduction steps to achieve a similar reactive amine.

Synthetic intermediate Amine handle Piperazine building block

4-[4-(2-Furoyl)-1-piperazinyl]aniline: Application Scenarios


Acid Pickling Corrosion Inhibitor

In acid pickling operations where 91% inhibition efficiency is acceptable (e.g., pre-painting surface preparation), 4-[4-(2-furoyl)-1-piperazinyl]aniline provides a quantifiably characterized performance baseline. Its Langmuir adsorption behavior allows predictable dosage optimization , and its 159 mV Ecorr shift indicates mixed-type inhibition suitable for processes where both anodic and cathodic suppression is desired without excessive potential polarization .

Prazosin Analog Synthesis Intermediate

The free primary amine enables acylation or sulfonylation to generate analogs of the α1‑adrenoceptor antagonist prazosin (which contains the same furoylpiperazine core). Researchers can rapidly diversify the aniline nitrogen to explore structure–activity relationships without needing to install an amine handle de novo . This makes the compound a cost‑effective building block for medicinal chemistry programs targeting GPCRs, ion channels, or enzyme inhibitors that tolerate an N‑arylpiperazine scaffold.

Corrosion Inhibition Benchmarking

Because 4‑4‑APPFM has been characterized in direct head-to-head experiments against the closely related 4‑4‑ABPFM, formulation scientists can use it as a well‑documented reference compound when evaluating novel piperazine‑based inhibitor blends. The available data—inhibition efficiency, Ecorr displacement, and Langmuir fitting parameters—provide a quantitative comparator for new candidates tested under identical conditions (mild steel, 1 N HCl) .

Piperazine Research Tool with Free Amine

Suppliers catalog 4‑[4‑(2‑furoyl)-1‑piperazinyl]aniline as a bioactive small molecule with confirmed structure and purity . Investigators who need a defined piperazine scaffold bearing a free amine for bioconjugation, fluorescent tagging, or immobilization onto solid supports can procure this compound with assurance that its structural identity and synthetic accessibility have been independently verified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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